

Spectral Analysis of 1-(Azidomethyl)-4-methoxybenzene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	1-(Azidomethyl)-4-methoxybenzene
Cat. No.:	B1278375

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the organic compound **1-(azidomethyl)-4-methoxybenzene**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols are provided to aid in the replication and verification of these findings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the NMR, IR, and MS analyses of **1-(azidomethyl)-4-methoxybenzene**.

Table 1: ^1H and ^{13}C NMR Spectral Data

Nucleus	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
^1H NMR (400 MHz, CDCl_3)	7.28	Doublet	8.6	Ar-H (2H)
6.95	Doublet	8.6		Ar-H (2H)
4.30	Singlet	-		$-\text{CH}_2\text{-N}_3$ (2H)
3.85	Singlet	-		$-\text{OCH}_3$ (3H)
^{13}C NMR (100 MHz, CDCl_3)	159.6	-	-	Ar-C-OCH ₃
129.8	-	-		Ar-C-H
127.5	-	-		Ar-C-CH ₂
114.2	-	-		Ar-C-H
55.4	-	-		$-\text{OCH}_3$
54.7	-	-		$-\text{CH}_2\text{-N}_3$

Data sourced from a convergent formal [4+2] cycloaddition study.[\[1\]](#)

Table 2: Predicted Infrared (IR) Absorption Data

While an experimental IR spectrum for **1-(azidomethyl)-4-methoxybenzene** is not readily available, the expected characteristic absorption bands are detailed below based on the functional groups present in the molecule.

Functional Group	Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Intensity
Azide (-N ₃)	Asymmetric stretch	2170 - 2080	Strong
Symmetric stretch	~1330	Medium	
Aromatic C-H	Stretch	3100 - 3000	Medium
Aliphatic C-H (-CH ₂ - and -CH ₃)	Stretch	3000 - 2850	Medium
Aromatic C=C	Stretch	1600 - 1585 and 1500 - 1400	Medium
Ether (Ar-O-CH ₃)	Asymmetric C-O-C stretch	1275 - 1200	Strong
Symmetric C-O-C stretch	1075 - 1020	Medium	
p-Disubstituted Benzene	C-H out-of-plane bend	860 - 780	Strong

Expected ranges are based on established characteristic infrared absorption frequencies for organic functional groups.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

Ion	Calculated m/z	Found m/z
[M+H] ⁺	164.0818	164.0828

Data obtained via Electrospray Ionization (ESI).[\[1\]](#)

Experimental Protocols

The following sections outline the generalized procedures for acquiring the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (for ^1H) and 100 MHz (for ^{13}C) NMR spectrometer.

Procedure:

- Sample Preparation: A small amount of **1-(azidomethyl)-4-methoxybenzene** (a colorless liquid) is dissolved in deuterated chloroform (CDCl_3).
- ^1H NMR Acquisition: The proton NMR spectrum is acquired at 400 MHz. The chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak of CDCl_3 (δ 7.26 ppm).
- ^{13}C NMR Acquisition: The carbon-13 NMR spectrum is acquired at 100 MHz. Chemical shifts are reported in ppm relative to the CDCl_3 solvent peak (δ 77.16 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

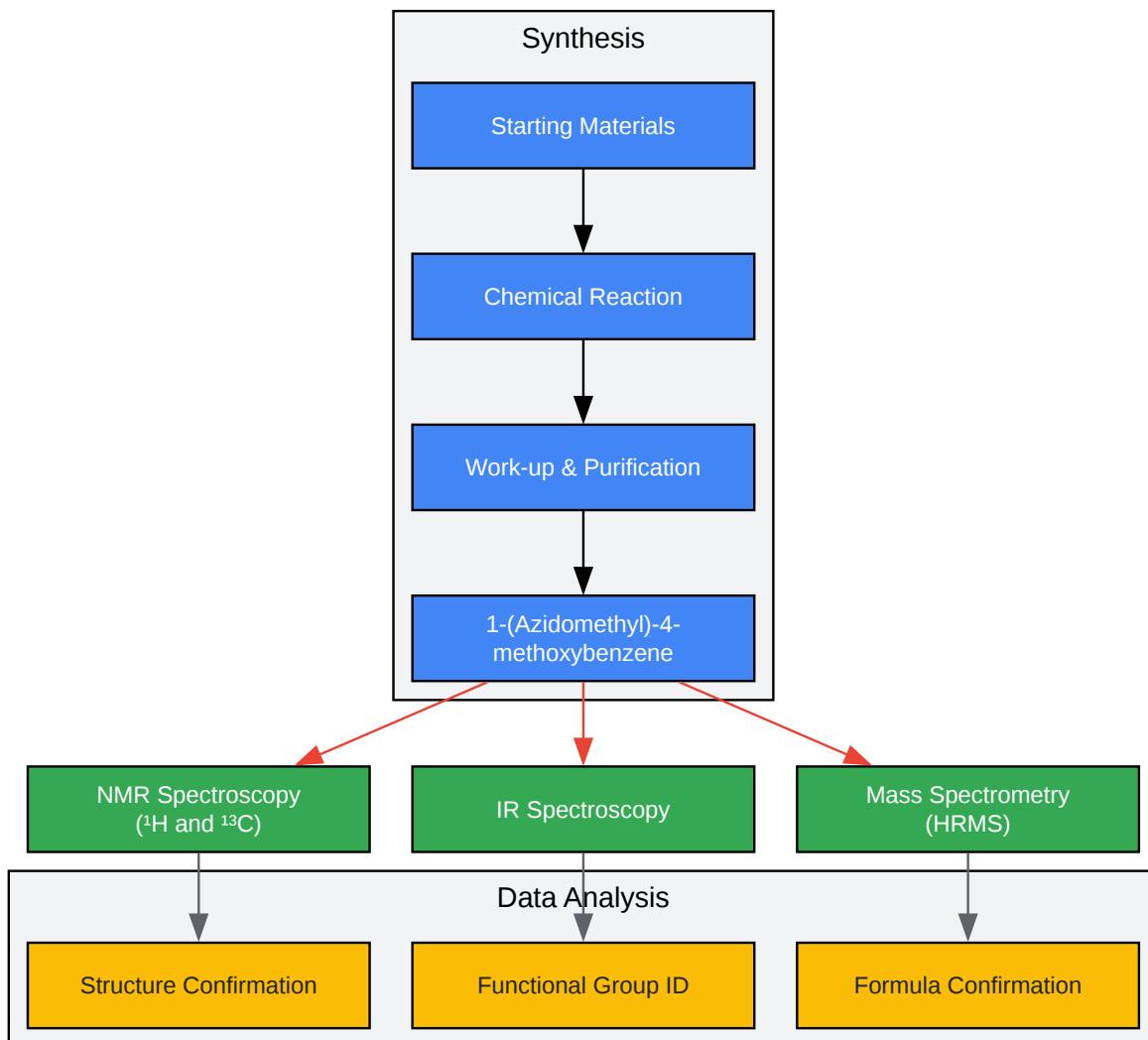
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure for a Liquid Sample:

- Sample Preparation: A drop of the neat liquid sample, **1-(azidomethyl)-4-methoxybenzene**, is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
- Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm^{-1} . A background spectrum of the clean salt plates is taken first and subtracted from the sample spectrum.

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the exact mass and elemental composition of the molecule.


Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.

Procedure:

- Sample Preparation: A dilute solution of **1-(azidomethyl)-4-methoxybenzene** is prepared in a suitable solvent such as acetonitrile or methanol.
- Ionization: The sample solution is introduced into the ESI source where it is nebulized and ionized to produce protonated molecules $[M+H]^+$.
- Mass Analysis: The ions are then guided into the mass analyzer, and their mass-to-charge ratio (m/z) is measured with high accuracy.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of **1-(azidomethyl)-4-methoxybenzene**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]
- 3. datapdf.com [datapdf.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. IR Spectrum: Aromatics [quimicaorganica.org]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- To cite this document: BenchChem. [Spectral Analysis of 1-(Azidomethyl)-4-methoxybenzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1278375#spectral-data-for-1-azidomethyl-4-methoxybenzene-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com